molecular formula C9H6N4O B13099077 [1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one CAS No. 257955-44-5

[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one

Katalognummer: B13099077
CAS-Nummer: 257955-44-5
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: UTTCYYFYTSCSMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization to form the desired triazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Wissenschaftliche Forschungsanwendungen

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is unique due to its specific ring fusion and the presence of both imidazole and triazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

257955-44-5

Molekularformel

C9H6N4O

Molekulargewicht

186.17 g/mol

IUPAC-Name

1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C9H6N4O/c14-8-5-10-12-9-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,11,12)

InChI-Schlüssel

UTTCYYFYTSCSMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.